![molecular formula C12H11N3O3S B5697962 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate](/img/structure/B5697962.png)
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has garnered attention due to its unique properties and potential benefits in various fields of study.
Mécanisme D'action
The mechanism of action of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate involves its ability to bind to specific enzymes and proteins in the body. This compound has been found to bind to a variety of enzymes and proteins, including kinases, proteases, and phosphodiesterases. By binding to these enzymes and proteins, 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate can modulate their activity and function, leading to a wide range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate are diverse and depend on the specific enzymes and proteins that it targets. Some of the known effects of this compound include its ability to inhibit cell proliferation, induce apoptosis, modulate signal transduction pathways, and regulate gene expression. These effects make 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate a promising compound for the development of new drugs and therapies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate in lab experiments is its high specificity and selectivity for specific enzymes and proteins. This makes it a valuable tool for studying enzyme activity and function. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects. Careful consideration must be given to the concentration and dosage of this compound in order to avoid any adverse effects on experimental systems.
Orientations Futures
There are many potential future directions for research on 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate. Some of the most promising areas of research include its use as a potential therapeutic agent for the treatment of cancer and other diseases, its use in the development of new drugs and therapies, and its use as a molecular probe for studying enzyme activity and function. Further research is needed to fully understand the potential applications and limitations of this compound in various fields of study.
Méthodes De Synthèse
The synthesis of 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate involves a multi-step process. The first step involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with phosgene to form 2-chloro-5-methyl-1,3,4-thiadiazole. The second step involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with 4-aminophenyl acetate to form 4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate. This synthesis method has been optimized for high yield and purity, making it a reliable method for producing this compound.
Applications De Recherche Scientifique
4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl acetate has been studied extensively for its potential applications in scientific research. This compound has been found to have a wide range of applications, including in the fields of medicinal chemistry, biochemistry, and pharmacology. Some of the potential applications of this compound include its use as a molecular probe for studying enzyme activity, its use as a potential therapeutic agent for the treatment of cancer and other diseases, and its use in the development of new drugs and therapies.
Propriétés
IUPAC Name |
[4-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-14-15-12(19-7)13-11(17)9-3-5-10(6-4-9)18-8(2)16/h3-6H,1-2H3,(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUOSKLWVZTPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)

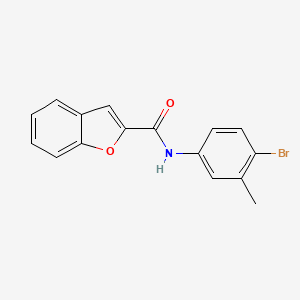
![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
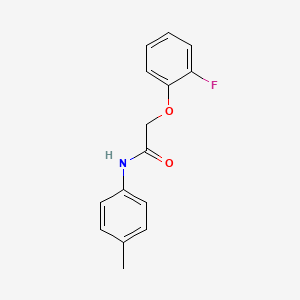
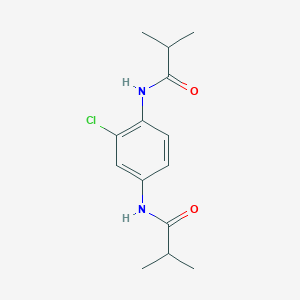
![methyl 2-[benzyl(methylsulfonyl)amino]benzoate](/img/structure/B5697934.png)
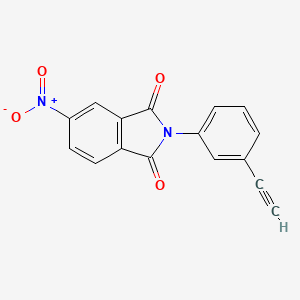
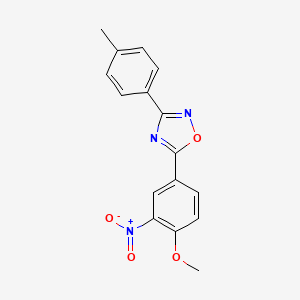

![benzyl [(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate](/img/structure/B5697976.png)